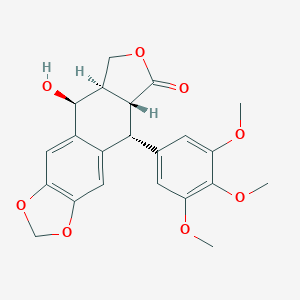

(-)-Epipodophyllotoxin

Description

Structure

3D Structure

Properties

IUPAC Name |

(5S,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-LGWHJFRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859440 | |

| Record name | (-)-Epipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4375-07-9 | |

| Record name | (-)-Epipodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epipodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Epipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of (-)-Epipodophyllotoxin in Podophyllum Species

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(-)-Podophyllotoxin and its derivatives, such as the semi-synthetic anticancer drug etoposide, are critical components in modern chemotherapy. The supply of the precursor molecule, podophyllotoxin, is reliant on its extraction from the slow-growing and endangered Podophyllum species. A comprehensive understanding of its biosynthetic pathway is paramount for developing alternative, sustainable production methods through metabolic engineering and synthetic biology. This technical guide provides a detailed overview of the core biosynthetic pathway leading to (-)-Epipodophyllotoxin, summarizing the key enzymatic steps, intermediates, available quantitative data, and detailed experimental protocols for pathway reconstruction and analysis.

The Core Biosynthetic Pathway

The biosynthesis of (-)-Epipodophyllotoxin is a complex, multi-step process that begins with the phenylpropanoid pathway and proceeds through the formation of lignan precursors. The core pathway involves a series of stereospecific enzymatic reactions, including dimerization, reductions, oxidations, methylations, and cyclizations. The complete pathway from the precursor (+)-pinoresinol to the etoposide aglycone, (-)-4'-desmethylepipodophyllotoxin, has been successfully elucidated and reconstituted in heterologous hosts like Nicotiana benthamiana and E. coli.[1][2][3][4]

The key enzymatic steps are as follows:

-

Dirigent Protein (DIR) & Laccase/Peroxidase: Two molecules of coniferyl alcohol undergo stereoselective radical-radical coupling to form (+)-pinoresinol. This crucial step is mediated by a dirigent protein, which ensures the correct stereochemistry, and an oxidative enzyme like a laccase or peroxidase.[3]

-

Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes two sequential reduction steps. First, (+)-pinoresinol is reduced to (+)-lariciresinol. Subsequently, (+)-lariciresinol is further reduced to (-)-secoisolariciresinol.[3]

-

Secoisolariciresinol Dehydrogenase (SDH): (-)-Secoisolariciresinol is oxidized to form (-)-matairesinol.[3]

-

CYP719A23: This cytochrome P450 enzyme catalyzes the formation of a methylenedioxy bridge on (-)-matairesinol to produce (-)-pluviatolide.[3]

-

O-Methyltransferase 3 (OMT3): This enzyme is responsible for the methylation of (-)-pluviatolide.

-

CYP71CU1: A cytochrome P450 that acts on the product of the OMT3 reaction.

-

O-Methyltransferase 1 (OMT1): The second O-methyltransferase in this sequence, leading to the formation of (-)-yatein.

-

2-Oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD): This enzyme catalyzes the critical cyclization of (-)-yatein to form the aryltetralin scaffold of (-)-deoxypodophyllotoxin.[3]

-

CYP71BE54: A cytochrome P450 that hydroxylates (-)-deoxypodophyllotoxin.

-

CYP82D61: The final characterized step involves this cytochrome P450, which hydroxylates the deoxypodophyllotoxin core to yield key downstream intermediates like (-)-4'-desmethylepipodophyllotoxin, a direct precursor to etoposide.[3][5] The conversion to (-)-epipodophyllotoxin itself is also catalyzed by a P450-dependent hydroxylation.

Quantitative Data

Table 1: Product Yields from Reconstituted Pathways

| Product | Host Organism | Precursor Supplied | Yield | Reference |

| (-)-Deoxypodophyllotoxin | E. coli | (-)-Matairesinol | 78 mg/L (98% yield) | [1] |

| (-)-Epipodophyllotoxin | E. coli | (-)-Matairesinol | 8.3 mg/L (~10% yield from deoxypodophyllotoxin) | [5] |

| (-)-4'-Desmethylepipodophyllotoxin | Nicotiana benthamiana | (+)-Pinoresinol | 10.3 ng/mg dry weight | [3] |

| (-)-Deoxypodophyllotoxin | Nicotiana benthamiana | Endogenous | 35 mg/g dry weight | [6] |

| (-)-Epipodophyllotoxin | Nicotiana benthamiana | Endogenous | 3.5 mg/g dry weight | [6] |

| (-)-4'-Desmethylepipodophyllotoxin (Etoposide Aglycone) | Nicotiana benthamiana | Endogenous | 1 mg/g dry weight* | [6] |

*Yields achieved with co-expression of the MYB85 transcription factor to boost precursor supply.

Experimental Protocols

The elucidation and reconstitution of the (-)-Epipodophyllotoxin pathway have relied on several key experimental techniques. Detailed protocols are provided below.

Protocol for Heterologous Expression in Nicotiana benthamiana

This protocol describes the transient, combinatorial expression of biosynthetic enzymes using Agrobacterium tumefaciens-mediated infiltration, a method central to the discovery of the later pathway enzymes.[3]

Materials:

-

Agrobacterium tumefaciens (e.g., strain GV3101) carrying binary vectors with the desired gene constructs.

-

Nicotiana benthamiana plants (4-5 weeks old).

-

YEP or LB medium with appropriate antibiotics (e.g., Kanamycin, Gentamicin).

-

Infiltration Medium: 10 mM MES buffer (pH 5.6), 10 mM MgCl₂, 150-200 µM acetosyringone.

-

1 mL needleless syringes.

Procedure:

-

Bacterial Culture Preparation:

-

Streak Agrobacterium strains containing the expression constructs from glycerol stocks onto YEP agar plates with antibiotics. Incubate at 28°C for 2 days.

-

Inoculate 5 mL of liquid YEP medium (with antibiotics) with a single colony and grow overnight at 28°C with shaking (250-300 rpm).

-

-

Induction:

-

Centrifuge the overnight culture at 8000g for 5 min. Discard the supernatant.

-

Resuspend the cell pellet in Infiltration Medium.

-

Incubate the resuspended bacteria at room temperature for 1-2 hours to induce virulence genes.

-

-

Infiltration:

-

Adjust the optical density at 600 nm (OD₆₀₀) of each bacterial suspension to the desired concentration (typically 0.2-0.5) with Infiltration Medium.

-

For co-expression, mix the different bacterial suspensions in equal volumes. Include a strain expressing a viral suppressor of gene silencing (e.g., p19) at an OD₆₀₀ of ~0.3 to enhance protein expression.

-

Using a 1 mL needleless syringe, gently infiltrate the bacterial suspension into the abaxial (underside) of the N. benthamiana leaves.

-

-

Incubation and Harvest:

-

Grow the infiltrated plants under standard conditions (e.g., 16h light cycle) for 5-7 days.

-

Harvest the infiltrated leaf tissue for metabolite analysis.

-

Protocol for Metabolite Extraction and LC-MS Analysis

This protocol provides a general method for extracting and analyzing lignan intermediates from plant tissue.

Materials:

-

Harvested leaf tissue.

-

Liquid nitrogen.

-

Methanol (HPLC grade).

-

Formic acid.

-

Water (HPLC grade).

-

Centrifuge.

-

LC-MS system with a C18 reverse-phase column (e.g., Cosmosil 5C18-MS or Agilent Poroshell C18).

Procedure:

-

Sample Preparation:

-

Freeze the harvested leaf tissue immediately in liquid nitrogen.

-

Lyophilize (freeze-dry) the tissue and record the dry weight.

-

Grind the dried tissue to a fine powder.

-

-

Extraction:

-

To a known mass of powdered tissue (e.g., 10-20 mg), add a suitable volume of methanol (e.g., 1 mL).

-

Vortex thoroughly and sonicate for 15-30 minutes.

-

Centrifuge at high speed (e.g., 15,000g) for 15 minutes to pellet cell debris.

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.9 µm).

-

Mobile Phase A: Water with 0.1-0.25% formic acid.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient Example:

-

0-2 min: 15-50% B

-

2-4 min: 50-70% B

-

4-5 min: Hold at 70% B

-

5-6 min: Return to 15% B

-

6-10 min: Re-equilibrate at 15% B

-

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometry: Operate in positive or negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of known intermediates, using transitions determined from authentic standards.

-

Visualizations

Diagram 1: Biosynthetic Pathway of (-)-Epipodophyllotoxin

Caption: Enzymatic pathway to (-)-Epipodophyllotoxin.

Diagram 2: Experimental Workflow for Gene Discovery

Caption: Workflow for identifying biosynthetic genes.

References

- 1. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 2. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Highly Efficient Agrobacterium-Mediated Method for Transient Gene Expression and Functional Studies in Multiple Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of (-)-Epipodophyllotoxin as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Epipodophyllotoxin and its semi-synthetic derivatives, etoposide and teniposide, are potent anti-cancer agents that function by inhibiting the nuclear enzyme DNA topoisomerase II. These compounds act not as classical enzymatic inhibitors, but as "poisons," stabilizing a transient intermediate in the catalytic cycle of topoisomerase II. This stabilization leads to the accumulation of covalent protein-DNA complexes, resulting in DNA strand breaks that trigger cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanism of action of (-)-epipodophyllotoxin, detailing the topoisomerase II catalytic cycle, the formation of the drug-enzyme-DNA ternary complex, and the downstream cellular consequences. Detailed experimental protocols for key assays and a compilation of quantitative data are also presented to facilitate further research and drug development in this area.

Introduction to (-)-Epipodophyllotoxin and Topoisomerase II

(-)-Epipodophyllotoxin is a naturally occurring lignan found in the roots and rhizomes of the mayapple plant (Podophyllum peltatum). While the parent compound exhibits cytotoxic properties, its clinical utility is limited by its toxicity and poor water solubility. The semi-synthetic derivatives, etoposide (VP-16) and teniposide (VM-26), were developed to enhance its therapeutic index and have become important components of chemotherapy regimens for a variety of malignancies, including small-cell lung cancer, testicular cancer, and certain leukemias.[1][2]

The primary cellular target of these epipodophyllotoxins is DNA topoisomerase II, an essential enzyme that resolves topological problems in DNA that arise during replication, transcription, and chromosome segregation.[3] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through the break, and then re-ligating the cleaved strands.[3]

The Topoisomerase II Catalytic Cycle and its Interruption by (-)-Epipodophyllotoxin

The catalytic cycle of topoisomerase II can be conceptualized in several key steps, all of which are crucial for its function. (-)-Epipodophyllotoxin and its derivatives exert their cytotoxic effects by interfering with this cycle.

The Normal Catalytic Cycle of Topoisomerase II:

-

DNA Binding: The topoisomerase II homodimer binds to a segment of DNA, designated as the G-segment (gate segment).

-

T-Segment Capture: A second DNA duplex, the T-segment (transported segment), is captured.

-

G-Segment Cleavage: The enzyme cleaves the G-segment, forming a transient covalent intermediate where each of the 5' ends of the broken DNA is linked to a tyrosine residue in the enzyme. This creates a "gate" in the DNA.

-

T-Segment Passage: The T-segment is passed through the gate.

-

G-Segment Re-ligation: The enzyme re-ligates the cleaved G-segment.

-

T-Segment Release: The T-segment is released, and the enzyme is ready for another catalytic cycle.

Inhibition by (-)-Epipodophyllotoxin:

(-)-Epipodophyllotoxin and its derivatives are not competitive inhibitors of topoisomerase II. Instead, they act as "poisons" by stabilizing the covalent topoisomerase II-DNA cleavage complex (the cleavable complex).[3] They achieve this by inhibiting the re-ligation of the G-segment after the T-segment has passed through.[3] This results in an accumulation of enzyme-linked DNA double-strand breaks.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} caption { label="Figure 1: Topoisomerase II Catalytic Cycle and the Point of Inhibition by (-)-Epipodophyllotoxin."; fontsize=12; fontname="Arial"; }

Formation of the Ternary Complex: Drug-Enzyme-DNA

The mechanism of action of (-)-epipodophyllotoxin is critically dependent on the formation of a stable ternary complex with topoisomerase II and DNA.[4] The drug is thought to intercalate into the DNA at the site of cleavage, interacting with both the enzyme and the nucleic acid. This interaction prevents the re-ligation of the DNA strands, effectively trapping the enzyme in a covalent complex with the broken DNA.[4]

Cellular Consequences of Topoisomerase II Inhibition

The accumulation of topoisomerase II-linked DNA double-strand breaks triggers a cascade of cellular events, ultimately leading to cell death.

4.1. DNA Damage Response and Cell Cycle Arrest

The presence of DNA double-strand breaks activates the DNA damage response (DDR) pathway. This leads to the activation of cell cycle checkpoints, primarily at the G2/M phase, to prevent cells with damaged DNA from entering mitosis.[1]

4.2. Apoptosis Induction

If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. Etoposide has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-3, -8, and -9), and ultimately, the fragmentation of the cell into apoptotic bodies.

Quantitative Data

The cytotoxic and enzyme-inhibitory activities of (-)-epipodophyllotoxin and its derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. Teniposide is generally more potent than etoposide.[1][5]

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Etoposide | Small Cell Lung Cancer (SCLC) Cell Lines (average of 5) | Clonogenic Assay (1-h incubation) | ~10-20 | [1] |

| Teniposide | Small Cell Lung Cancer (SCLC) Cell Lines (average of 5) | Clonogenic Assay (1-h incubation) | ~1-2 | [1] |

| Etoposide | SBC-3 (SCLC) | MTT Assay | Not explicitly stated, but teniposide was more potent | [5] |

| Teniposide | SBC-3 (SCLC) | MTT Assay | More potent than etoposide | [5] |

| Etoposide | NTERA-2-cl-D1 (testis) | Not specified | 0.0147 | [6] |

| Etoposide | SK-UT-1 (soft tissue) | Not specified | 0.0552 | [6] |

| Etoposide | SU-DHL-5 (B cell lymphoma) | Not specified | 0.0679 | [6] |

Experimental Protocols

6.1. In Vitro Topoisomerase II DNA Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA circles, a reaction that is inhibited by catalytic inhibitors but not directly by topoisomerase II poisons. However, it is a fundamental assay to assess the overall activity of the enzyme.

-

Materials:

-

Purified human topoisomerase IIα or IIβ

-

Kinetoplast DNA (kDNA) - a network of catenated DNA circles

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

(-)-Epipodophyllotoxin derivative (dissolved in DMSO)

-

Stop solution/loading dye (containing SDS and proteinase K)

-

Agarose gel and electrophoresis equipment

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA, and the test compound at various concentrations.

-

Add purified topoisomerase II to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution/loading dye.

-

Resolve the DNA products by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light. Decatenated DNA will migrate as monomeric circles, while untreated kDNA will remain in the well.

-

6.2. In Vivo Complex of Enzyme (ICE) Assay

The ICE assay is designed to detect and quantify the covalent complexes formed between topoisomerase II and genomic DNA within cells treated with topoisomerase II poisons.[7]

-

Materials:

-

Cultured cells

-

(-)-Epipodophyllotoxin derivative

-

Lysis buffer (containing a strong denaturant like Sarkosyl)

-

Cesium chloride (CsCl) for density gradient centrifugation

-

Ultracentrifuge

-

Antibodies specific for topoisomerase IIα or IIβ

-

Slot-blot apparatus and nitrocellulose membrane

-

Secondary antibodies and detection reagents (e.g., ECL)

-

-

Procedure:

-

Treat cultured cells with the test compound for a short period (e.g., 30-60 minutes).

-

Lyse the cells directly in the culture dish with lysis buffer to trap the covalent complexes.

-

Layer the cell lysate onto a CsCl step gradient and centrifuge at high speed. The dense genomic DNA, along with any covalently bound proteins, will pellet, while free proteins remain in the supernatant.

-

Resuspend the DNA pellet and quantify the DNA concentration.

-

Apply equal amounts of DNA from each sample to a nitrocellulose membrane using a slot-blot apparatus.

-

Perform immunodetection using primary antibodies against topoisomerase IIα or IIβ, followed by a labeled secondary antibody.

-

Quantify the signal to determine the amount of topoisomerase II covalently bound to the DNA.

-

6.3. MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxicity of the epipodophyllotoxin derivatives by measuring the metabolic activity of cultured cells.

-

Materials:

-

Cultured cells in a 96-well plate

-

(-)-Epipodophyllotoxin derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Conclusion

(-)-Epipodophyllotoxin and its derivatives, etoposide and teniposide, are crucial anti-cancer agents that exploit the essential function of topoisomerase II. By acting as poisons that stabilize the covalent enzyme-DNA cleavage complex, they induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. A thorough understanding of their mechanism of action at the molecular level, coupled with robust experimental methodologies, is vital for the development of novel and more effective topoisomerase II inhibitors and for optimizing their clinical use. The information and protocols provided in this guide serve as a comprehensive resource for researchers and professionals dedicated to advancing cancer therapy.

References

- 1. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ETOPOSIDE & TENIPOSIDE | PDF [slideshare.net]

- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. [In vitro comparison of podophyllotoxin analogues; etoposide, teniposide and NK 611 using human lung cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug: Etoposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Epipodophyllotoxin is a naturally occurring aryltetralin lignan isolated from plants of the Podophyllum genus. While the parent compound, podophyllotoxin, exhibits cytotoxic activity by inhibiting tubulin polymerization, its C-4 epimer, (-)-epipodophyllotoxin, serves as the crucial scaffold for the semi-synthesis of potent anticancer drugs, including etoposide and teniposide. These clinically significant derivatives have a distinct mechanism of action, primarily functioning as inhibitors of DNA topoisomerase II. By stabilizing the covalent complex between the enzyme and DNA, they induce double-strand breaks, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the biological activities of (-)-epipodophyllotoxin and its related lignans, with a focus on their anticancer properties. It includes a summary of their cytotoxic effects on various cancer cell lines, detailed experimental protocols for key biological assays, and a description of the molecular signaling pathways involved in their mechanism of action.

Introduction

Lignans are a large class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units.[1] Among them, the aryltetralin lignan podophyllotoxin has been recognized for its cytotoxic properties for centuries.[2] However, its clinical use has been hampered by significant toxicity.[2] Chemical modification of podophyllotoxin led to the discovery of its C-4 epimer, (-)-epipodophyllotoxin, and its glycosidic derivatives, etoposide and teniposide.[3] These semi-synthetic analogues exhibit a remarkable shift in their mechanism of action. Unlike podophyllotoxin, which disrupts microtubule dynamics, etoposide and teniposide are potent inhibitors of DNA topoisomerase II, an essential enzyme in DNA replication and chromosome segregation.[3][4] This key difference has established them as cornerstone agents in various chemotherapy regimens for cancers such as small-cell lung cancer, testicular cancer, and lymphomas.[2] This guide will delve into the molecular mechanisms, structure-activity relationships, and key biological activities of these important anticancer compounds.

Mechanism of Action: Topoisomerase II Inhibition

The primary molecular target of (-)-epipodophyllotoxin derivatives like etoposide and teniposide is the nuclear enzyme DNA topoisomerase II.[4] This enzyme resolves topological problems in DNA by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break.[4]

Epipodophyllotoxins act as "topoisomerase II poisons." They do not inhibit the initial DNA cleavage step but rather interfere with the resealing of the DNA strands.[5] This results in the stabilization of a "cleavable complex," a ternary structure consisting of topoisomerase II covalently bound to the 5'-termini of the broken DNA.[3] The accumulation of these complexes throughout the genome leads to permanent, lethal double-strand breaks, particularly during DNA replication and transcription, triggering a DNA damage response that ultimately culminates in cell cycle arrest and apoptosis.[6] Teniposide is generally considered to be 8-10 times more potent than etoposide in inducing DNA damage and cytotoxicity.[7]

Cellular Responses to Epipodophyllotoxin Treatment

Cell Cycle Arrest

The induction of DNA double-strand breaks by epipodophyllotoxins activates cellular DNA damage checkpoints. This typically results in cell cycle arrest, primarily at the late S and G2 phases.[8] This pause in the cell cycle prevents cells with damaged DNA from proceeding into mitosis, providing an opportunity for DNA repair. However, if the damage is too extensive, the arrest becomes permanent, and the cell is directed towards apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is the ultimate mechanism by which epipodophyllotoxins eliminate cancer cells. The DNA damage serves as a key trigger, activating complex signaling pathways that converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Two primary pathways are implicated in etoposide-induced apoptosis:

-

The Intrinsic (Mitochondrial) Pathway: DNA damage activates the ATM (Ataxia-Telangiectasia Mutated) kinase, which in turn phosphorylates and activates the tumor suppressor protein p53.[9] p53 can then transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as PUMA and Bax. This disrupts the mitochondrial outer membrane, leading to the release of cytochrome c.[9] Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of the executioner caspase-3.[9] There is also evidence for a transcription-independent role of p53 at the mitochondria.[10]

-

The Extrinsic (Death Receptor) Pathway: Some studies suggest that etoposide can also induce the expression of Fas ligand (FasL), which binds to its receptor (Fas) on the cell surface.[9] This interaction recruits adaptor proteins like FADD, leading to the activation of caspase-8, which can directly activate caspase-3.[9] Additionally, caspase-8 can cleave the Bcl-2 family protein Bid into tBid, which further amplifies the mitochondrial apoptotic signal.

Quantitative Biological Activity

The cytotoxic activity of (-)-epipodophyllotoxin and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. These values vary depending on the specific compound, the cancer cell line, and the duration of exposure.

Table 1: Cytotoxicity (IC₅₀) of Etoposide and Related Lignans in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Reference |

| Etoposide | A549 | Lung Carcinoma | 3.49 | 72h | [11] |

| Etoposide | A549 | Lung Carcinoma | 11.92 ± 0.12 | - | [12] |

| Etoposide | HL-60 | Leukemia | 0.31 ± 0.24 | - | [12] |

| Etoposide | MCF-7 | Breast Cancer | 32.82 ± 0.44 | - | [12] |

| Etoposide | SMMC-7721 | Hepatoma | 8.12 ± 0.72 | - | [12] |

| Etoposide | SW480 | Colon Cancer | 17.11 ± 0.67 | - | [12] |

| Teniposide | Tca8113 | Oral Squamous Cell Carcinoma | 0.35 mg/L (~0.53 µM) | 72h | [13] |

| Podophyllotoxin | 2008 | Ovarian | 0.021 µM | 96h | [14] |

| TOP-53 | P-388 | Leukemia | 0.001 - 0.0043 | - | [10] |

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Table 2: Topoisomerase II Inhibitory Activity

| Compound | Assay Type | IC₅₀ (µM) | Remarks | Reference |

| Etoposide | kDNA Decatenation | 46.3 | - | [15] |

| Teniposide (VM-26) | DNA Cleavage | - | 5-10 fold more potent than Etoposide | [16] |

| meso-dihydroguaiaretic acid | Topo II Inhibition | - | 82.1% inhibition at 100 µM | [17] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of (-)-epipodophyllotoxin and related lignans. Below are standard protocols for key assays.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid dye that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with the desired concentrations of the test compound for a specified time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold 1X PBS and then once with 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[12]

-

Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI (50 µg/mL).[12]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes and wash with PBS.

-

Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.

-

Washing: Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed) and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A to degrade RNA, which PI can also bind. Incubate for 30 minutes at 37°C.

-

PI Staining: Add PI to a final concentration of 50 µg/mL.

-

Incubation: Incubate for 5-10 minutes at room temperature, protected from light.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to exclude cell doublets and aggregates.

Topoisomerase II Inhibition: kDNA Decatenation Assay

This in vitro assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II using kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules from trypanosomes.

Protocol:

-

Reaction Setup: On ice, prepare a reaction mixture in a microcentrifuge tube. For a typical 20 µL reaction, combine:

-

2 µL of 10X Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA).

-

2 µL of 10X ATP solution (10 mM).

-

200 ng of kDNA substrate.

-

Test compound at desired concentrations (or vehicle control).

-

Nuclease-free water to a final volume of 18-19 µL.

-

-

Enzyme Addition: Add 1-2 units of purified human Topoisomerase IIα to each reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[15]

-

Reaction Termination: Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

-

Analysis: Run the gel at 5-10 V/cm. Visualize the DNA under UV light.

-

Untreated kDNA remains in the loading well.

-

Decatenated DNA (minicircles) migrates into the gel.

-

Inhibitory compounds will show a reduction in the amount of decatenated minicircles compared to the enzyme-only control.

-

Conclusion

(-)-Epipodophyllotoxin and its semi-synthetic derivatives, etoposide and teniposide, are powerful anticancer agents whose clinical utility stems from their specific mechanism of action as topoisomerase II poisons. By inducing DNA double-strand breaks, they effectively trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells. The structure-activity relationship is well-defined, with modifications at the C-4 position being critical for the switch from tubulin inhibition to topoisomerase II targeting. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the biological activities of these and other related lignans. A thorough understanding of their molecular pathways and cytotoxic profiles is essential for the continued development of novel, more effective, and selective anticancer therapies based on the epipodophyllotoxin scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]

- 3. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-Silico study of Lignans Derivatives as Anticancer Agents Targeting Topoisomerase II using the 2D-QSAR method | RHAZES: Green and Applied Chemistry [revues.imist.ma]

- 6. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lignans from the bark of Machilus thunbergii and their DNA topoisomerases I and II inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Lignans: Quantitative Analysis of the Research Literature [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. rsc.org [rsc.org]

- 16. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Dawn of Epipodophyllotoxins: A Technical Chronicle of Discovery and Development

A comprehensive guide for researchers, scientists, and drug development professionals on the journey from a folk remedy to frontline cancer chemotherapy.

Executive Summary

The epipodophyllotoxins, a cornerstone of modern cancer treatment, have a rich history rooted in traditional medicine and culminating in potent semi-synthetic derivatives. This technical guide traces the discovery of the parent compound, podophyllotoxin, from the humble mayapple plant (Podophyllum species) and its subsequent evolution into the clinically vital drugs, etoposide and teniposide. We delve into the pivotal experiments that defined their mechanism of action as topoisomerase II inhibitors, providing detailed methodologies and quantitative data to support the professional in drug development and research. This document serves as an in-depth resource, complete with structured data, experimental protocols, and visualizations of key biological and chemical processes.

The Genesis: Discovery of Podophyllotoxin

The story of epipodophyllotoxins begins with the long-recognized medicinal properties of the Podophyllum genus. While the plant and its extracts were used for centuries in traditional medicine, the active lignan, podophyllotoxin, was first isolated in 1880 by V. Podwyssotzki.[1][2] It wasn't until the 1930s that its complex chemical structure was fully elucidated.[3][4]

Botanical Sources and Extraction

Podophyllotoxin is primarily extracted from the rhizomes of Podophyllum peltatum (American mayapple) and Podophyllum hexandrum (Himalayan mayapple).[1][2] The latter is reported to contain a higher concentration of the compound.[1]

Table 1: Podophyllotoxin Content in Podophyllum Species

| Plant Species | Part Used | Podophyllotoxin Content (% dry weight) |

| Podophyllum hexandrum | Rhizomes | 4.3% |

| Podophyllum peltatum | Rhizomes | ~0.25% |

Experimental Protocol: Isolation and Purification of Podophyllotoxin

The following protocol outlines a standard laboratory procedure for the extraction and purification of podophyllotoxin from dried Podophyllum rhizomes.

Materials:

-

Dried and powdered Podophyllum hexandrum rhizomes

-

Ethanol (95%)

-

Methanol

-

Chloroform

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction: The powdered rhizomes are subjected to Soxhlet extraction with 95% ethanol for 24 hours. The ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude resinous mass known as podophyllin.

-

Solvent Partitioning: The crude podophyllin is suspended in methanol and partitioned against hexane to remove nonpolar impurities. The methanolic layer is collected and concentrated.

-

Column Chromatography: The concentrated methanolic extract is adsorbed onto silica gel and loaded onto a silica gel column. The column is eluted with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing podophyllotoxin.

-

Crystallization: The podophyllotoxin-rich fractions are pooled, and the solvent is evaporated. The resulting solid is recrystallized from a mixture of methanol and water to yield pure, crystalline podophyllotoxin.[5]

Workflow for Podophyllotoxin Isolation

Caption: A generalized workflow for the isolation and purification of podophyllotoxin.

The Leap Forward: Semi-Synthetic Epipodophyllotoxins

While podophyllotoxin exhibited potent cytotoxic activity, its clinical utility was hampered by significant toxicity. This led to the development of semi-synthetic derivatives with improved therapeutic indices. The epimerization of podophyllotoxin to its less toxic epimer, epipodophyllotoxin, was a critical step in this evolution.

Etoposide and Teniposide: The Clinical Success Stories

Etoposide and teniposide are the most prominent semi-synthetic derivatives of podophyllotoxin and are widely used in chemotherapy.[6][7] Their synthesis involves the glycosylation of the epipodophyllotoxin aglycone.

Table 2: Key Semi-Synthetic Epipodophyllotoxins

| Compound | Glycosidic Moiety | Key Applications |

| Etoposide | Glucose derivative | Small-cell lung cancer, testicular cancer, lymphomas[6] |

| Teniposide | Thenylidene derivative of glucose | Acute lymphoblastic leukemia in children, neuroblastoma |

Experimental Protocol: Synthesis of Etoposide from Podophyllotoxin

The following is a representative, multi-step synthesis of etoposide from podophyllotoxin.

Materials:

-

Podophyllotoxin

-

Acetic anhydride

-

Pyridine

-

Hydrogen bromide in acetic acid

-

4'-Demethylepipodophyllotoxin

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

-

Mercuric cyanide

-

Acetonitrile

-

Sodium methoxide in methanol

Procedure:

-

Epimerization and Demethylation: Podophyllotoxin is treated with a suitable agent to induce epimerization at the C-4 position, followed by demethylation of the phenolic ether at C-4' to yield 4'-demethylepipodophyllotoxin. This is a critical step as it shifts the mechanism of action from a tubulin inhibitor to a topoisomerase II inhibitor.

-

Glycosylation: 4'-demethylepipodophyllotoxin is glycosylated with an activated glucose derivative, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, in the presence of a promoter like mercuric cyanide in an aprotic solvent like acetonitrile.

-

Deprotection: The acetyl protecting groups on the glucose moiety are removed by treatment with a base, such as sodium methoxide in methanol, to yield etoposide.

-

Purification: The final product is purified by column chromatography and/or recrystallization.

Logical Flow of Etoposide Synthesis

Caption: A simplified logical flow for the semi-synthesis of etoposide.

Mechanism of Action: Topoisomerase II Inhibition

A fascinating aspect of the development of epipodophyllotoxins is the shift in their mechanism of action. While podophyllotoxin acts as a mitotic inhibitor by binding to tubulin and preventing microtubule formation, its semi-synthetic derivatives, etoposide and teniposide, are potent inhibitors of topoisomerase II.[8]

Topoisomerase II is a crucial enzyme that alters DNA topology by creating transient double-strand breaks to allow for strand passage, which is essential for DNA replication and transcription. Etoposide and teniposide do not inhibit the enzyme's ability to cleave DNA; instead, they stabilize the covalent intermediate complex formed between topoisomerase II and the cleaved DNA. This "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).

Signaling Pathway of Etoposide-Induced Apoptosis

References

- 1. researchgate.net [researchgate.net]

- 2. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. Process for the isolation and purification of podophyllotoxin - Patent 0197219 [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of (-)-Epipodophyllotoxin on Various Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Epipodophyllotoxin, a lignan isolated from the roots of Podophyllum species, is a potent cytotoxic agent and a precursor to several clinically important anticancer drugs, including etoposide and teniposide. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. This inhibition leads to the stabilization of a cleavable complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of (-)-Epipodophyllotoxin against a range of cancer cell lines. It includes a compilation of quantitative cytotoxicity data, detailed experimental protocols for assessing its effects, and a visual representation of the key signaling pathways involved in its cytotoxic mechanism.

Mechanism of Action

(-)-Epipodophyllotoxin exerts its cytotoxic effects primarily by targeting DNA topoisomerase II.[1][2] Unlike compounds that bind directly to DNA, (-)-Epipodophyllotoxin forms a ternary complex with topoisomerase II and DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate the strands.[2] The accumulation of these DNA strand breaks triggers a cascade of cellular events, including cell cycle arrest, predominantly at the S and G2/M phases, and the induction of programmed cell death (apoptosis).[3][4][5]

Signaling Pathways in (-)-Epipodophyllotoxin-Induced Apoptosis

The induction of apoptosis by (-)-Epipodophyllotoxin is a complex process involving multiple signaling pathways. The initial DNA damage serves as a primary trigger, activating downstream signaling cascades that converge on the execution of apoptosis.

DNA Damage Response and Cell Cycle Arrest

The DNA strand breaks induced by (-)-Epipodophyllotoxin are recognized by cellular DNA damage sensors, leading to the activation of the DNA damage response (DDR) pathway. This results in the arrest of the cell cycle, providing the cell with time to repair the damage. However, if the damage is too extensive, the DDR pathway signals for the initiation of apoptosis.

Apoptotic Signaling

Several signaling pathways have been implicated in (-)-Epipodophyllotoxin-induced apoptosis:

-

Intrinsic (Mitochondrial) Pathway: DNA damage can lead to the activation of pro-apoptotic proteins of the Bcl-2 family, resulting in mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytoplasm, which then forms the apoptosome and activates caspase-9, the initiator caspase of the intrinsic pathway.

-

Extrinsic (Death Receptor) Pathway: While less characterized for (-)-Epipodophyllotoxin itself, some of its derivatives have been shown to modulate death receptor pathways.

-

Role of Protein Kinase C (PKC): Some studies suggest the involvement of a novel Ca2+-independent PKC-like enzyme in the apoptotic signaling cascade induced by epipodophyllotoxins.[6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The generation of reactive oxygen species (ROS) is another consequence of treatment with podophyllotoxin derivatives.[7] This oxidative stress can activate MAPK pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK, which are known to play a role in apoptosis induction.[7]

Below is a diagram illustrating the key signaling pathways involved in (-)-Epipodophyllotoxin-induced cytotoxicity.

Caption: Key signaling pathways in (-)-Epipodophyllotoxin cytotoxicity.

Quantitative In Vitro Cytotoxicity Data

The cytotoxic efficacy of (-)-Epipodophyllotoxin is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values can vary significantly depending on the cancer cell line, the duration of exposure, and the specific assay used. The following table summarizes representative IC50 values of (-)-Epipodophyllotoxin and its derivatives against various human cancer cell lines.

| Cancer Type | Cell Line | Compound | IC50 (µM) | Reference |

| Lung Cancer | A549 | Podophyllotoxin-formononetin hybrid (11a) | 0.8 | [8] |

| Lung Cancer | A549 | Podophyllotoxin-EGCG conjugate (32-IIb) | 2.2 | [8] |

| Lung Cancer | NCI-H460 | 4β-N-acetylamino podophyllotoxin derivative (12h) | 1.2 - 22.8 | [9] |

| Cervical Cancer | HeLa | Polygamain | 0.0379 | [9] |

| Cervical Cancer | HeLa | 4β-N-acetylamino podophyllotoxin derivative (12g) | Potent | [9] |

| Prostate Cancer | PC-3 | Polygamain | 0.18 - 9 | [10] |

| Prostate Cancer | DU 145 | Polygamain | 0.18 - 9 | [10] |

| Leukemia | HL-60 | Dimeric podophyllotoxin derivative (36c) | 0.43 - 3.5 | [8] |

| Hepatoma | SMMC-7721 | Dimeric podophyllotoxin derivative (36c) | 0.43 - 3.5 | [8] |

| Breast Cancer | MCF-7 | Dimeric podophyllotoxin derivative (36c) | 0.43 - 3.5 | [8] |

| Colon Cancer | SW-480 | Dimeric podophyllotoxin derivative (36c) | 0.43 - 3.5 | [8] |

| Colon Cancer | HCT116 | Tetrahydrocurcumin-podophyllotoxin derivative (34a) | 18 | [8] |

| Esophageal Cancer | EC-9706 | 4β-N-acetylamino podophyllotoxin derivative (12h) | 1.2 - 22.8 | [9] |

| Bladder Cancer | T-24 | 4β-N-acetylamino podophyllotoxin derivative (12h) | 1.2 - 22.8 | [9] |

Experimental Protocols

A variety of in vitro assays can be employed to determine the cytotoxicity of (-)-Epipodophyllotoxin. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

General Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of (-)-Epipodophyllotoxin. Optimization of cell seeding density and drug concentrations is recommended for each cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

(-)-Epipodophyllotoxin stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of (-)-Epipodophyllotoxin in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted drug solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Below is a diagram illustrating a typical experimental workflow for determining in vitro cytotoxicity.

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Conclusion

(-)-Epipodophyllotoxin is a potent cytotoxic agent with a well-defined mechanism of action centered on the inhibition of topoisomerase II. Its ability to induce DNA damage, cell cycle arrest, and apoptosis in a variety of cancer cell lines underscores its importance in cancer research and drug development. This guide provides a foundational understanding of its in vitro cytotoxicity, offering valuable data and protocols for researchers in the field. Further investigation into the intricate signaling pathways and the development of novel, more selective derivatives will continue to be a promising avenue for advancing cancer therapy.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Effects of the epipodophyllotoxin VP-16-213 on cell cycle traverse, DNA synthesis, and DNA strand size in cultures of human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of epipodophyllotoxin-induced thymocyte apoptosis: possible role of a novel Ca(2+)-independent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Comprehensive Pharmacology and Toxicology Profile of (-)-Epipodophyllotoxin and its Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology and toxicology of (-)-Epipodophyllotoxin and its clinically significant semi-synthetic derivatives, etoposide and teniposide. These agents are potent anti-neoplastic drugs whose primary mechanism of action involves the inhibition of DNA topoisomerase II. This document details their mechanism of action, pharmacokinetics, and toxicology, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Pharmacology

(-)-Epipodophyllotoxin is a naturally occurring lignan found in the American Mayapple plant (Podophyllum peltatum).[1] While the parent compound has cytotoxic properties, its semi-synthetic glycosidic derivatives, etoposide (VP-16) and teniposide (VM-26), were developed to enhance clinical efficacy and are widely used in chemotherapy.[2][3] Unlike their parent compound podophyllotoxin, which acts as a microtubule inhibitor, etoposide and teniposide do not interfere with microtubular assembly.[4][5] Instead, their cytotoxic effects stem from their interaction with DNA topoisomerase II.[3][6]

Mechanism of Action

The primary molecular target of epipodophyllotoxins like etoposide and teniposide is the nuclear enzyme DNA topoisomerase II.[6][7] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation by creating transient, enzyme-bridged double-strand breaks in the DNA.[8][9]

Etoposide and teniposide act as topoisomerase II "poisons." They do not inhibit the enzyme's ability to cleave DNA; rather, they stabilize the transient "cleavable complex" formed between topoisomerase II and the DNA.[8][10] This stabilization prevents the enzyme from re-ligating the DNA strands, leading to an accumulation of persistent, protein-linked single- and double-strand DNA breaks.[11][12][13] These DNA lesions trigger a cascade of cellular responses, including cell cycle arrest, primarily in the late S and G2 phases, and ultimately, the induction of apoptosis (programmed cell death).[4][6][12]

References

- 1. igbmc.fr [igbmc.fr]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Etoposide and Teniposide (Chapter 4) - Lignans [resolve.cambridge.org]

- 4. Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based design, synthesis and biological testing of etoposide analog epipodophyllotoxin-N-mustard hybrid compounds designed to covalently bind to topoisomerase II and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. wp.uthscsa.edu [wp.uthscsa.edu]

- 8. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity and pharmacokinetics of teniposide in Lewis lung carcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of topoisomerase II in mediating epipodophyllotoxin-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Teniposide (VM26) and etoposide (VP16-213) in children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Epipodophyllotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Epipodophyllotoxin is a lignan of significant interest in medicinal chemistry, primarily serving as a crucial chiral precursor for the synthesis of potent anticancer drugs, including etoposide and teniposide.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (-)-Epipodophyllotoxin. It includes a detailed analysis of its molecular architecture, spectroscopic and crystallographic data, experimental protocols for its characterization, and an examination of its mechanism of action as a topoisomerase II inhibitor. This document is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Chemical Structure and Stereochemistry

(-)-Epipodophyllotoxin (IUPAC name: (5S,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][3][4]benzodioxol-8-one) is a naturally occurring aryltetralin lignan.[5] Its structure is characterized by a rigid tetracyclic system fused to a pendant trimethoxyphenyl ring. The molecule possesses four contiguous chiral centers, which define its unique three-dimensional conformation and are critical for its biological activity. It is the C-4 epimer of podophyllotoxin.[1]

The absolute configuration of the four stereocenters in (-)-Epipodophyllotoxin is crucial for its biological activity. The stereochemistry dictates the precise spatial arrangement of the functional groups, which in turn governs its interaction with its biological target, topoisomerase II.

Key Stereochemical Features:

-

Trans-fused Lactone Ring: The lactone ring (ring D) is in a trans configuration relative to the adjacent ring C.

-

Equatorial Trimethoxyphenyl Group: The bulky 3,4,5-trimethoxyphenyl group at position C-9 occupies an equatorial position.

-

Axial Hydroxyl Group: The hydroxyl group at C-5 is in an axial orientation.

These stereochemical features are essential for the proper orientation of the molecule within the topoisomerase II-DNA cleavage complex.

Quantitative Structural Data

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| Bond Lengths (Å) | Bond Angles (°) ** | ||

| C1-C2 | 1.39 | C2-C1-C10 | 120.0 |

| C4a-C5 | 1.52 | C5-C5a-C6 | 109.5 |

| C8a-C9 | 1.51 | C8-C8a-C9 | 110.0 |

| C11-O1 | 1.36 | C12-O2-C13 | 108.0 |

| Torsion Angles (°) ** | |||

| C6-C5a-C5-O | -60.0 | ||

| C8-C8a-C9-C1' | 150.0 |

Note: These values are illustrative and should be confirmed with experimental data from a dedicated crystallographic study of (-)-Epipodophyllotoxin.

Experimental Protocols

Synthesis of (-)-Epipodophyllotoxin

The chemical synthesis of (-)-Epipodophyllotoxin is a multi-step process that requires careful control of stereochemistry. While several synthetic routes have been developed for podophyllotoxin and its analogues, a general procedure for obtaining (-)-Epipodophyllotoxin often involves the epimerization of the more readily available podophyllotoxin.

A Generalized Synthetic Approach:

-

Starting Material: Podophyllotoxin, extracted from the rhizomes of Podophyllum species.

-

Epimerization at C-4: Treatment of podophyllotoxin with a mild base can induce epimerization at the C-4 position to yield a mixture of podophyllotoxin and (-)-Epipodophyllotoxin.

-

Purification: The resulting mixture is then purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate pure (-)-Epipodophyllotoxin.

-

Characterization: The identity and purity of the synthesized compound are confirmed by spectroscopic methods (NMR, IR, MS) and by measuring its optical rotation.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and stereochemical assignment of (-)-Epipodophyllotoxin.

Experimental Parameters:

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

¹H NMR: Acquisition of a standard proton spectrum to identify the chemical shifts and coupling constants of all protons. Key signals include those for the aromatic protons, the methoxy groups, and the protons of the tetracyclic core.

-

¹³C NMR: Acquisition of a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

-

2D NMR: Experiments such as COSY, HSQC, and HMBC are crucial for unambiguously assigning all proton and carbon signals and for confirming the connectivity and stereochemistry of the molecule.

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including absolute stereochemistry, bond lengths, and bond angles.

Methodology:

-

Crystallization: High-quality single crystals of (-)-Epipodophyllotoxin are grown from a suitable solvent or solvent mixture by slow evaporation or vapor diffusion.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using an area detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.

Mechanism of Action and Signaling Pathway

(-)-Epipodophyllotoxin and its clinically used derivatives, etoposide and teniposide, are potent inhibitors of human DNA topoisomerase II.[6] These drugs act by stabilizing the covalent complex formed between topoisomerase II and DNA, which is a transient intermediate in the enzyme's catalytic cycle.[7] This "poisoning" of the enzyme leads to the accumulation of double-strand breaks in the DNA.[7]

The cellular response to these DNA lesions is complex and involves the activation of the DNA damage response (DDR) pathway.[3] This ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.

Signaling Pathway of (-)-Epipodophyllotoxin-Induced Apoptosis

The following diagram illustrates the key steps in the signaling pathway initiated by (-)-Epipodophyllotoxin.

Caption: (-)-Epipodophyllotoxin-induced apoptotic pathway.

Conclusion

(-)-Epipodophyllotoxin remains a molecule of high importance in the field of oncology drug discovery. Its unique and complex stereochemistry is intrinsically linked to its potent biological activity as a topoisomerase II inhibitor. This guide has provided a detailed overview of its chemical structure, methods for its characterization, and the molecular pathway through which it exerts its cytotoxic effects. A thorough understanding of these fundamental aspects is critical for the rational design and development of next-generation anticancer agents based on the epipodophyllotoxin scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (-)-Epipodophyllotoxin | C22H22O8 | CID 105111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure-based design, synthesis and biological testing of piperazine-linked bis-epipodophyllotoxin etoposide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming Drug Resistance: The Potential of (-)-Epipodophyllotoxin and its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] (-)-Epipodophyllotoxin, a naturally occurring lignan, and its semi-synthetic derivatives such as etoposide and teniposide, have demonstrated significant potential in overcoming this resistance. This technical guide provides a comprehensive overview of the mechanisms, experimental data, and methodologies related to the use of (-)-Epipodophyllotoxin and its analogues in combating drug-resistant cancers.

Mechanisms of Action in Overcoming Drug Resistance

(-)-Epipodophyllotoxin and its derivatives exert their anticancer effects through multiple mechanisms, making them effective against both drug-sensitive and resistant cancer cells. Their primary modes of action include:

-

Inhibition of Topoisomerase II: These compounds form a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[3]

-

Tubulin Polymerization Inhibition: While etoposide and teniposide are primarily known as topoisomerase II inhibitors, the parent compound, podophyllotoxin, and some of its other derivatives are potent inhibitors of microtubule assembly. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Downregulation of P-glycoprotein Expression: Several studies have shown that certain derivatives of (-)-Epipodophyllotoxin can directly address P-gp-mediated resistance by downregulating the expression of the mdr-1 gene, which encodes for P-gp. This leads to a reduction in the amount of P-gp on the cell surface and a subsequent increase in intracellular drug accumulation. For instance, the novel podophyllotoxin derivative L1EPO has been shown to down-regulate the mdr-1 gene and reduce the expression of P-gp in a dose-dependent manner in the K562/A02 cell line.[4] Similarly, the derivative YB-1EPN was found to down-regulate the expression of mdr-1 mRNA in the KBV200 cell line.[5]

-

Induction of Apoptosis via Bcl-2 Family Modulation: (-)-Epipodophyllotoxin derivatives can induce apoptosis in resistant cancer cells by modulating the expression of proteins in the Bcl-2 family. This family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway. By decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax, these compounds can shift the cellular balance towards apoptosis. The derivative YB-1EPN, for example, has been shown to down-regulate the expression of bcl-2 and up-regulate the expression of bax mRNA.[5]

Data Presentation: Cytotoxicity of (-)-Epipodophyllotoxin Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of various (-)-Epipodophyllotoxin derivatives against different cancer cell lines, including multidrug-resistant variants. A lower IC50 value indicates a higher cytotoxic potency.

| Compound | Cell Line | Resistance Profile | IC50 (µM) | Reference |

| L1EPO | K562 | Parental | Not Specified | [4] |

| K562/A02 | Adriamycin-resistant (P-gp overexpressing) | Not Specified (Effective) | [4] | |

| YB-1EPN | KBV200 | Multidrug-resistant (P-gp overexpressing) | 2.52 ± 0.28 | [5] |

| Etoposide (VP-16) | KBV200 | Multidrug-resistant (P-gp overexpressing) | 10.1 ± 0.22 | [5] |

| Compound 1 | A549 | Lung Carcinoma | 0.51 ± 0.05 | [6] |

| K562 | Chronic Myelogenous Leukemia | 5.0 ± 0.2 | [6] | |

| MCF-7 | Breast Adenocarcinoma | 7.2 ± 0.6 | [6] | |

| Compound 3 | A549 | Lung Carcinoma | 1.2 ± 0.05 | [6] |

| MCF-7 | Breast Adenocarcinoma | 1.6 ± 0.09 | [6] | |

| Adriamycin | A549 | Lung Carcinoma | 0.15 ± 0.03 | [6] |

| K562 | Chronic Myelogenous Leukemia | 0.26 ± 0.07 | [6] | |

| MCF-7 | Breast Adenocarcinoma | 0.21 ± 0.06 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the potential of (-)-Epipodophyllotoxin derivatives in overcoming drug resistance.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines (drug-sensitive and resistant)

-

Complete cell culture medium

-

(-)-Epipodophyllotoxin derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the (-)-Epipodophyllotoxin derivative in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection by Hoechst 33342 Staining

Hoechst 33342 is a fluorescent stain that binds to DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by condensed and fragmented nuclei.

Materials:

-

Cells cultured on glass coverslips or in chamber slides

-

(-)-Epipodophyllotoxin derivative

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Hoechst 33342 staining solution (1 µg/mL in PBS)

-